5-Methylpyrazolo[1,5-A]pyrimidin-7-OL
CAS No.: 29274-35-9
Cat. No.: VC4935310
Molecular Formula: C7H7N3O
Molecular Weight: 149.153
* For research use only. Not for human or veterinary use.
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL - 29274-35-9](/images/structure/VC4935310.png)
Specification
CAS No. | 29274-35-9 |
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Molecular Formula | C7H7N3O |
Molecular Weight | 149.153 |
IUPAC Name | 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3 |
Standard InChI Key | HZSTVWBHDTTXEW-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)N2C(=N1)C=CN2 |
Introduction
Structural and Chemical Properties
Molecular Characteristics
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 16082-26-1) has the molecular formula C₇H₇N₃O, a molecular weight of 149.15 g/mol, and a density of 1.42 g/cm³ . Its IUPAC name is 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one, and it exists as a solid at room temperature. The hydroxyl group at the 7-position enables hydrogen bonding, influencing its solubility in polar solvents .
Property | Value | Source |
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Molecular Formula | C₇H₇N₃O | |
Molecular Weight | 149.15 g/mol | |
Melting Point | 298–299°C | |
Density | 1.42 g/cm³ | |
pKa | 5.99 (predicted) |
Reactivity and Stability
The compound’s stability is influenced by environmental conditions such as pH and temperature. The hydroxyl group at the 7-position can participate in nucleophilic substitution or act as a hydrogen bond donor, affecting reactivity. In protic solvents like acetic acid, the hydroxyl group remains intact, whereas aprotic solvents may favor dehydration to form pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives .
Synthesis Methods
Classical Cyclocondensation Approach
The primary synthesis route involves cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method leverages the reactivity of the aminopyrazole moiety to form the fused heterocyclic core . For example:
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Reaction of 3-amino pyrazole with β-keto esters:
Green Chemistry Approaches
Recent advancements emphasize sustainable synthesis:
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Ultrasound-assisted synthesis: Utilizes KHSO₄ as a catalyst in aqueous ethanol, reducing reaction times and environmental impact .
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Continuous flow reactors: Industrial-scale production employs green chemistry principles to optimize efficiency and minimize waste.
Biological Activities
Mechanistic Insights
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Apoptosis induction: Derivatives may activate caspases (3/7, 8, 9) and modulate NF-κB/p53 pathways.
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Autophagy promotion: Enhanced autophagosome formation and beclin-1 expression are observed in cancer cell models.
Pharmacokinetic Profile
In silico studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties, though in vivo data remain sparse.
Applications in Materials Science and Drug Development
Medicinal Chemistry
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Targeted therapy: The pyrazolo[1,5-a]pyrimidine scaffold serves as a platform for kinase inhibitors, particularly for cyclin-dependent kinase 2 (CDK2) .
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Derivative design: Functionalization at the 5- and 7-positions enables tailored pharmacological profiles. For example, 7-alkoxy derivatives exhibit enhanced solubility and bioactivity .
Industrial Formulation
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Stock solutions: Prepared in DMSO or PEG300/Tween 80/water for in vivo studies.
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Pricing: Commercial availability ranges from €262 (100 mg) to €818 (1 g), depending on purity and supplier .
Supplier | Purity | Price (100 mg) | Price (250 mg) |
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IN-DA001VEJ | 95% | €262 | €579 |
54-OR943542 | 95% | €342 | — |
Challenges and Future Directions
Synthetic Limitations
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Yield variability: Electron-withdrawing substituents (e.g., trifluoromethyl) reduce reaction efficiency .
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Scalability: Industrial processes require optimized conditions to balance cost and environmental impact.
Research Opportunities
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SAR studies: Systematic exploration of substituents to enhance kinase selectivity.
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Preclinical testing: In vivo evaluation of the parent compound and derivatives for efficacy and toxicity.
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